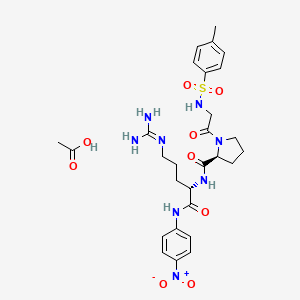

N-(p-Tosyl)-GPR-pNA acetate

描述

属性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDRWVTRQRSED-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86890-95-1 | |

| Record name | Biophen CS 01(81) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86890-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Chromogenic Substrate N-(p-Tosyl)-GPR-pNA Acetate: A Technical Guide for Researchers

An In-depth Examination of its Applications in Enzyme Kinetics, Drug Discovery, and Diagnostics

N-(p-Tosyl)-GPR-pNA acetate, also known by its trade name Chromozym-TH, is a synthetic chromogenic substrate extensively utilized in biochemical and medical research. This peptide derivative serves as a critical tool for the sensitive and specific measurement of serine protease activity, most notably thrombin. Its application extends to inhibitor screening, diagnostic assays, and fundamental enzymatic studies. This guide provides a comprehensive overview of its core uses, detailed experimental protocols, and the underlying biological pathways, tailored for researchers, scientists, and drug development professionals.

Principle of Action: A Colorimetric Readout of Enzymatic Activity

The functionality of this compound lies in its specific molecular structure. The peptide sequence, Glycyl-Prolyl-Arginine (GPR), mimics the natural cleavage site for several serine proteases. Covalently attached to the C-terminus of this peptide is p-nitroaniline (pNA), a chromophore. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between arginine and p-nitroaniline, the free pNA is released. This liberated pNA imparts a distinct yellow color to the solution, which can be quantitatively measured by a spectrophotometer at an absorbance of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions.

Core Applications in Research and Development

The primary application of this compound is in the precise quantification of serine protease activity. Its high specificity for certain enzymes makes it an invaluable reagent in various research and development domains.

Thrombin Activity and Inhibition Assays

This compound is predominantly used as a substrate for thrombin (Factor IIa), a key enzyme in the coagulation cascade. Assays employing this substrate are fundamental in:

-

Enzyme Kinetics: Determining the Michaelis-Menten constants (Km and Vmax or kcat) of thrombin, which provide insights into its catalytic efficiency and substrate affinity.

-

Drug Discovery: High-throughput screening (HTS) of potential thrombin inhibitors. A reduction in the rate of pNA release in the presence of a test compound indicates inhibitory activity.

-

Diagnostics: Measuring thrombin levels or activity in biological samples, which can be indicative of various coagulopathies.

Characterization of Other Serine Proteases

While it is a premier substrate for thrombin, this compound is also cleaved by other serine proteases, albeit with different efficiencies. These include:

-

Factor Xa: Another critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.

-

Urokinase (uPA): A key component of the fibrinolytic system, responsible for the breakdown of blood clots.

Assays with these enzymes allow for their kinetic characterization and the screening of specific inhibitors.

Quantitative Data: A Comparative Overview of Kinetic Parameters

The efficiency of this compound as a substrate for different serine proteases is reflected in their kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) reflects the turnover number of the enzyme.

| Enzyme | Species | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| α-Thrombin | Human | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ |

| α-Thrombin | Bovine | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ |

| Factor Xa | Bovine | 190 | 130 | 6.84 x 10⁵ |

| Urokinase (HMW) | Human | 1100 | 7 | 6.36 x 10³ |

Data for thrombin sourced from a study on the hydrolysis of Tos-Gly-Pro-Arg-pNA.[1] Data for Factor Xa and Urokinase are representative values for p-nitroanilide substrates and may vary based on specific experimental conditions.

Signaling Pathways and Biological Context

The enzymes targeted by this compound are integral components of two critical physiological systems: the coagulation cascade and the fibrinolytic system.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

Figure 1: The Coagulation Cascade.

The Fibrinolytic System

The fibrinolytic system is responsible for the dissolution of fibrin clots once tissue repair has commenced, thereby restoring vascular patency.

Figure 2: The Fibrinolytic System.

Detailed Experimental Protocols

The following are generalized protocols for measuring serine protease activity using this compound. Researchers should optimize these protocols for their specific experimental conditions.

Thrombin Activity Assay

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO or ethanol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Purified human α-thrombin

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the thrombin sample (or standard) to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with the test compound for a specified time before adding the substrate.

-

To initiate the reaction, add 25 µL of the this compound working solution to each well.

-

Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

The rate of change in absorbance (ΔA/min) is proportional to the thrombin activity.

Factor Xa Activity Assay

Materials:

-

This compound stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3)

-

Purified human Factor Xa

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow a similar procedure as the thrombin assay, using the appropriate Assay Buffer for Factor Xa.

-

The final concentration of the substrate may need to be optimized based on the Km of Factor Xa for this compound.

-

Monitor the reaction at 405 nm and calculate the rate of change in absorbance.

Urokinase Activity Assay

Materials:

-

This compound stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, 38 mM NaCl, pH 8.8)

-

Purified human urokinase (high molecular weight)

-

96-well microplate

-

Microplate reader

Procedure:

-

Adapt the general chromogenic assay protocol using the specified Assay Buffer for urokinase.

-

Due to the higher Km, a higher substrate concentration may be necessary to achieve a measurable reaction rate.

-

Measure the absorbance at 405 nm over time to determine the enzymatic activity.

References

An In-depth Technical Guide to the Mechanism of Action of N-(p-Tosyl)-GPR-pNA Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of N-(p-Tosyl)-GPR-pNA acetate, a widely utilized chromogenic substrate in enzymatic assays. This document details its mode of action, presents key quantitative data, and provides detailed experimental protocols for its use in assessing the activity of crucial serine proteases involved in coagulation and fibrinolysis.

Core Mechanism of Action

This compound, also known as Nα-Tosyl-Glycyl-L-prolyl-L-arginine-p-nitroanilide acetate, is a synthetic tripeptide substrate designed to be highly susceptible to cleavage by specific serine proteases. Its mechanism of action is centered on the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroanilide (pNA) group.

The specificity of this substrate is conferred by the Gly-Pro-Arg (GPR) peptide sequence, which mimics the natural cleavage sites of several key enzymes in the coagulation and fibrinolytic cascades. Upon interaction with the active site of a target protease, the enzyme catalyzes the cleavage of the Arg-pNA bond. This cleavage releases the pNA molecule, which is a chromophore with a distinct yellow color in solution.

The rate of pNA release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. This release can be quantitatively measured by monitoring the change in absorbance at 405 nm using a spectrophotometer. This direct relationship allows for the precise determination of enzyme kinetics and the quantification of enzyme concentration in various biological samples.

Data Presentation: Quantitative Kinetic Parameters

The efficiency of this compound as a substrate for various serine proteases is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). The Kₘ value is an inverse measure of the substrate's affinity for the enzyme, while Vₘₐₓ represents the maximum rate of the reaction. A lower Kₘ value indicates a higher affinity.

The following table summarizes the available kinetic data for the interaction of this compound with key serine proteases.

| Enzyme | Species | Michaelis Constant (Kₘ) | Reference |

| Thrombin | Bovine | 4.0 µM | --INVALID-LINK-- |

| Thrombin | Human | 4.2 µM | --INVALID-LINK-- |

| Factor Xa | Human | 99 µM | --INVALID-LINK-- |

| Plasma Kallikrein | Human | Not explicitly found | See Note 1 |

| Tissue Plasminogen Activator (t-PA) | Human | Not explicitly found | See Note 1 |

Note 1: Comprehensive kinetic data for a wide range of chromogenic substrates, including this compound, with various coagulation proteases have been tabulated in the following key reference: Lottenberg, R., et al., Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80 (Pt C), 341-361 (1981). Researchers are encouraged to consult this publication for detailed kinetic parameters for plasma kallikrein and tissue plasminogen activator.

Experimental Protocols

The following are detailed methodologies for the use of this compound in key enzymatic assays. These protocols are provided as a guide and may require optimization based on specific experimental conditions and equipment.

Thrombin Activity Assay

This protocol outlines a method for determining the amidolytic activity of thrombin using this compound.

Materials:

-

Purified human or bovine thrombin

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3 at 37°C

-

Stopping Reagent: 50% (v/v) acetic acid in water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentration in Assay Buffer. A typical final concentration is 0.2 mM.

-

Enzyme Preparation: Prepare a series of dilutions of the thrombin standard in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Assay Setup: To each well of the microplate, add:

-

50 µL of Assay Buffer

-

25 µL of the thrombin dilution or sample

-

-

Pre-incubation: Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add 25 µL of the pre-warmed this compound solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The thrombin activity is proportional to V₀.

Plasma Kallikrein Activity Assay

This protocol is adapted for the measurement of plasma kallikrein activity using this compound.

Materials:

-

Purified human plasma kallikrein or plasma sample

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

-

Stopping Reagent: 50% (v/v) acetic acid in water

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound and dilute to a final concentration of 0.2-0.5 mM in Assay Buffer.

-

Enzyme/Sample Preparation: Dilute purified plasma kallikrein or plasma samples in Assay Buffer.

-

Assay Setup: In a 96-well plate, add:

-

100 µL of Assay Buffer

-

50 µL of the diluted enzyme or plasma sample

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 50 µL of the pre-warmed this compound solution.

-

Measurement:

-

Kinetic Method: Measure the absorbance at 405 nm at regular intervals for 10-20 minutes.

-

Endpoint Method: Incubate for a fixed time (e.g., 15 minutes) at 37°C, then stop the reaction by adding 50 µL of Stopping Reagent. Read the final absorbance at 405 nm.

-

-

Data Analysis: For the kinetic method, determine the initial velocity. For the endpoint method, the final absorbance is proportional to the total activity.

Tissue Plasminogen Activator (t-PA) Activity Assay (Indirect Method)

The activity of t-PA is typically measured in a two-stage reaction where t-PA first activates plasminogen to plasmin, which then cleaves the chromogenic substrate.

Materials:

-

Purified human t-PA or sample

-

Plasminogen (human)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 37°C

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Dissolve plasminogen in Assay Buffer to a final concentration of 0.1-0.2 µM.

-

Prepare a stock solution of this compound and dilute to a final concentration of 0.3-0.5 mM in Assay Buffer.

-

-

Assay Setup: In each well, combine:

-

50 µL of plasminogen solution

-

25 µL of t-PA standard or sample

-

-

Pre-incubation: Incubate at 37°C for 10 minutes to allow for the initial activation of plasminogen by t-PA.

-

Reaction Initiation: Add 25 µL of the this compound solution to start the chromogenic reaction.

-

Kinetic Measurement: Monitor the increase in absorbance at 405 nm over 20-30 minutes.

-

Data Analysis: The rate of pNA formation is proportional to the plasmin activity, which in turn is dependent on the t-PA activity.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Enzymatic cleavage of this compound.

Caption: A generalized workflow for a chromogenic enzyme assay.

Caption: Signaling pathway for the indirect t-PA activity assay.

The Core Principle and Application of the Chromogenic Substrate N-(p-Tosyl)-GPR-pNA Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate N-(p-Tosyl)-GPR-pNA acetate, detailing its fundamental principle, mechanism of action, and applications in enzymatic assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of proteases, particularly in the fields of hematology, oncology, and drug discovery.

Core Principle and Mechanism of Action

This compound, also known as Chromozym TH, is a synthetic chromogenic substrate designed to assay the activity of specific serine proteases. Its principle lies in the enzymatic cleavage of a specific peptide sequence, Glycyl-Prolyl-Arginine (GPR), which is recognized by target enzymes such as thrombin, urokinase, and plasmin.

The substrate molecule consists of the tripeptide sequence (GPR) covalently linked to a chromophore, p-nitroanilide (pNA). In its intact form, the substrate is colorless. Upon enzymatic hydrolysis of the amide bond between the arginine residue and pNA, the yellow-colored p-nitroaniline is released. The rate of pNA release is directly proportional to the enzymatic activity and can be quantitatively measured by monitoring the change in absorbance at 405 nm.[1]

The tosyl group (p-Tosyl) at the N-terminus of the peptide serves to enhance the substrate's specificity and prevent its cleavage by non-specific aminopeptidases.

Figure 1: Enzymatic cleavage of this compound.

Quantitative Data: Kinetic Parameters

The efficiency of N-(p-Tosyl)-GPR-pNA as a substrate for various proteases is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The specificity constant (kcat/Km) is a measure of the overall catalytic efficiency.

| Enzyme | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Thrombin (α-form) | Human | 4.2 | 127 | 30.2 | Lottenberg, R., et al. (1981). Methods in Enzymology, 80(Pt C), 341-361. |

| Thrombin (α-form) | Bovine | 4.0 | 100 | 25.0 | Lottenberg, R., et al. (1981). Methods in Enzymology, 80(Pt C), 341-361. |

| Factor Xa | Human | 99 | N/A | N/A | Sigma-Aldrich Product Information Sheet for T1637 |

| Urokinase | Human | N/A | N/A | N/A | Specific values for Tos-Gly-Pro-Arg-pNA are cited in Lottenberg et al. (1981), but were not accessible through the performed searches. |

| Plasmin | Human | N/A | N/A | N/A | Specific values for Tos-Gly-Pro-Arg-pNA are cited in Lottenberg et al. (1981), but were not accessible through the performed searches. |

N/A: Not available through the conducted searches. The primary reference for this data, Lottenberg et al. (1981), is frequently cited but its full text containing the specific values for urokinase and plasmin with this substrate could not be retrieved.

Signaling Pathways

The proteases that cleave N-(p-Tosyl)-GPR-pNA are key players in critical signaling cascades, most notably the coagulation cascade and the fibrinolytic system.

The Coagulation Cascade

Thrombin is the final serine protease in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin clots. Its generation is the culmination of a series of enzymatic activations involving both the intrinsic and extrinsic pathways.

References

Measuring Thrombin Activity: A Technical Guide to Using N-(p-Tosyl)-GPR-pNA Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of N-(p-Tosyl)-GPR-pNA acetate for the accurate and reliable measurement of thrombin activity. Thrombin, a serine protease, is a critical enzyme in the blood coagulation cascade and a key target in the development of anticoagulant therapies.[1][2] Understanding its activity is paramount for research in hemostasis, thrombosis, and related pathologies.[3][4]

Core Principle: Chromogenic Substrate Cleavage

This compound is a chromogenic substrate designed to mimic the natural cleavage site of thrombin in fibrinogen. The substrate consists of a short peptide sequence (Gly-Pro-Arg) recognized by thrombin, linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. Upon cleavage by thrombin at the carboxyl side of the arginine residue, the pNA is released, which imparts a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample.[5]

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), which are members of the G protein-coupled receptor family.[3][6] Thrombin cleaves the N-terminal domain of PARs, creating a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[7][8] This initiates a cascade of intracellular events that regulate processes such as platelet aggregation, inflammation, and cell proliferation.[6][8]

Caption: Thrombin activation of PARs and subsequent intracellular signaling cascades.

Quantitative Data: Kinetic Parameters

The efficiency of N-(p-Tosyl)-GPR-pNA as a substrate for thrombin has been characterized by determining its Michaelis-Menten kinetic parameters. The table below summarizes these values for human and bovine α-thrombin.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 |

| Data obtained at 25°C, pH 7.8, and an ionic strength of 0.11 M.[9] |

Experimental Protocol: Thrombin Activity Assay

This section provides a detailed methodology for measuring thrombin activity using this compound.

Materials:

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to 37°C

-

Human Thrombin Standard (lyophilized)

-

This compound substrate (lyophilized)

-

Assay Buffer (e.g., Tris-HCl, pH 7.8, containing NaCl and polyethylene glycol)

-

Deionized or distilled water

-

Samples containing thrombin (e.g., plasma, serum, cell culture supernatants)

Reagent Preparation:

-

Assay Buffer: Prepare a suitable assay buffer. The inclusion of polyethylene glycol (e.g., 1 mg/mL PEG 6000) is recommended to prevent thrombin adsorption to surfaces.[9]

-

Human Thrombin Standard: Reconstitute the lyophilized thrombin standard with the assay buffer to a known concentration (e.g., 1.6 AU/mL).[5] Prepare a series of dilutions to generate a standard curve.

-

Thrombin Substrate: Reconstitute the lyophilized this compound with deionized water to create a stock solution (e.g., 1X).[5] Protect from light and keep on ice.

-

Assay Mix: Prepare a fresh assay mix by combining the assay buffer and the thrombin substrate solution. The final substrate concentration should be optimized, but a starting point of 150 µM can be used.[9]

Assay Procedure:

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high affinity, antidote-controllable prothrombin and thrombin-binding RNA aptamer inhibits thrombin generation and thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(p-Tosyl)-GPR-pNA Acetate: A Comprehensive Technical Guide to its Protease Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide acetate (Tosyl-GPR-pNA) is a synthetic chromogenic substrate widely utilized in biochemical and clinical research for the characterization and quantification of serine protease activity. Its specific tripeptide sequence, Glycyl-Prolyl-Arginine, mimics the cleavage site of several key proteases involved in physiological and pathological processes. This technical guide provides an in-depth analysis of the substrate's specificity, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Principle of Action

The fundamental principle behind the use of Tosyl-GPR-pNA lies in its enzymatic hydrolysis. A protease recognizing the Gly-Pro-Arg sequence cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the pNA molecule, which is a chromophore with a distinct yellow color. The rate of pNA release, quantifiable by measuring the absorbance of light at 405 nm, is directly proportional to the enzymatic activity of the protease under investigation.[1][2]

Data Presentation: Protease Specificity and Kinetic Parameters

The specificity of a protease for a given substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the catalytic efficiency.

The following table summarizes the kinetic parameters of various serine proteases with Tosyl-GPR-pNA and its close analog, S-2238™ (H-D-Phe-Pip-Arg-pNA).

| Serine Protease | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Human Thrombin | S-2238™ | 10 | 200 | [3] |

| Bovine Thrombin | S-2238™ | 9 | - | [1][4] |

| Bovine Factor Xa | S-2222™* | 400 | 100 | [3] |

| Human Plasmin | S-2251™** | 400 | 20 | [3] |

*Note: S-2222™ (Bz-Ile-Glu-Gly-Arg-pNA) is a chromogenic substrate for Factor Xa. **Note: S-2251™ (H-D-Val-Leu-Lys-pNA) is a chromogenic substrate for plasmin.

As the data indicates, thrombin exhibits a high affinity (low Km) for substrates with a sequence similar to Tosyl-GPR-pNA, establishing it as a primary and highly specific target for this substrate.

Experimental Protocols

A generalized experimental protocol for determining protease activity using Tosyl-GPR-pNA is provided below. This protocol can be adapted for specific proteases and experimental conditions.

Reagents and Materials

-

N-(p-Tosyl)-GPR-pNA acetate substrate

-

Purified protease of interest (e.g., thrombin, Factor Xa, plasmin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.4, containing 100-150 mM NaCl and 0.1% BSA)[5][6]

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to the optimal temperature for the protease (typically 37°C)

-

Stopping reagent (e.g., 20% acetic acid) for endpoint assays[2]

Assay Procedure (Kinetic Assay)

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of the Tosyl-GPR-pNA substrate in a suitable solvent (e.g., sterile water or DMSO) and store it protected from light at -20°C.[7]

-

Prepare a stock solution of the purified protease in Assay Buffer. The optimal concentration will need to be determined empirically.

-

-

Set up the Assay Plate:

-

Add a defined volume of Assay Buffer to each well of the 96-well plate.

-

Add the protease solution to the appropriate wells. Include wells with buffer only as a negative control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Prepare a working solution of the Tosyl-GPR-pNA substrate by diluting the stock solution in pre-warmed Assay Buffer.

-

Add the substrate working solution to all wells to initiate the enzymatic reaction.

-

-

Measure Absorbance:

-

Immediately place the microplate in the reader, pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Plot the absorbance values against time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).

-

The protease activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the light.

-

Experimental Workflow

Caption: A generalized workflow for a protease activity assay using a chromogenic substrate.

Signaling Pathways

The primary protease target of Tosyl-GPR-pNA, thrombin, is a central enzyme in the coagulation cascade and a key activator of Protease-Activated Receptors (PARs) , initiating a variety of cellular signaling events.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is the final enzyme in the common pathway, responsible for converting fibrinogen to fibrin.

Caption: A simplified diagram of the coagulation cascade leading to the formation of a fibrin clot.

Thrombin-Mediated PAR Signaling

Thrombin exerts many of its cellular effects by cleaving and activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR1. This cleavage unmasks a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades.

Caption: A schematic of thrombin-mediated activation of PAR1 and downstream signaling.

Conclusion

This compound is a valuable tool for the specific and sensitive detection of thrombin and other related serine proteases. Its utility in kinetic studies and high-throughput screening makes it an indispensable reagent in both basic research and drug discovery. Understanding its substrate specificity, coupled with robust experimental design, allows for the accurate characterization of protease function and the identification of novel therapeutic agents targeting these critical enzymes.

References

- 1. aniara.com [aniara.com]

- 2. diapharma.com [diapharma.com]

- 3. diapharma.com [diapharma.com]

- 4. endotell.ch [endotell.ch]

- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. abcam.com [abcam.com]

A Technical Guide to N-(p-Tosyl)-GPR-pNA Acetate: A Chromogenic Substrate for Protease Activity Assays

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(p-Tosyl)-GPR-pNA acetate, a widely used chromogenic substrate for the kinetic analysis of serine proteases, particularly thrombin.

Core Compound Information

This compound is a synthetic peptide derivative that serves as a sensitive and specific substrate for thrombin and other related serine proteases. Its utility in research and diagnostics lies in its ability to produce a quantifiable color change upon enzymatic cleavage, enabling the precise measurement of enzyme activity.

| Identifier | Value |

| CAS Number | 86890-95-1 |

| Molecular Formula | C₂₆H₃₄N₈O₇S · C₂H₄O₂ |

| Alternative Molecular Formula | C₂₈H₃₈N₈O₉S |

Physicochemical and Solubility Data

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes key physicochemical and solubility properties.

| Property | Value |

| Synonyms | N-(p-Tosyl)-Gly-Pro-Arg-p-Nitroanilide, Tos-Gly-Pro-Arg-pNA, Chromozym-TH |

| Purity | ≥95% |

| Formulation | A solid |

| Solubility | DMF: 20 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 3 mg/ml |

| λmax | 225, 314 nm |

Quantitative Enzyme Kinetics

This compound is a well-characterized substrate for thrombin. The Michaelis-Menten kinetic parameters, Kₘ and kcat, describe the substrate affinity and turnover rate, respectively. These parameters are essential for comparative studies of enzyme activity and inhibitor screening.

Table 3.1: Michaelis-Menten Kinetic Parameters for Thrombin Hydrolysis of this compound [1]

| Enzyme | Kₘ (μM) | kcat (s⁻¹) |

| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |

| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |

| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |

| Conditions: I = 0.11 M, 25 degrees C, pH 7.8 |

Experimental Protocols

General Thrombin Activity Assay in a 96-Well Microplate Format

This protocol provides a generalized procedure for measuring thrombin activity. It is recommended to optimize concentrations and incubation times for specific experimental conditions.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO or ethanol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 37°C)

-

Purified thrombin or sample containing thrombin activity

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound in Assay Buffer. The final concentration should be optimized based on the Kₘ of the enzyme (typically in the range of 100-200 µM).

-

Prepare serial dilutions of a thrombin standard of known concentration in Assay Buffer to generate a standard curve.

-

Prepare experimental samples in Assay Buffer. If necessary, dilute samples to ensure the thrombin activity falls within the linear range of the assay.

-

-

Assay Setup:

-

Pipette 10 µL of each thrombin standard or sample into separate wells of the microplate.[2][3]

-

Prepare an "Assay Mix" by combining the this compound working solution and any other required reagents (e.g., inhibitors, cofactors) in Assay Buffer.

-

To initiate the reaction, add 90 µL of the Assay Mix to each well containing the standard or sample.[2][3]

-

-

Kinetic Measurement:

-

Data Analysis:

-

For each well, calculate the rate of change in absorbance per minute (ΔA/min).

-

Subtract the ΔA/min of a blank control (containing no enzyme) from all readings.

-

Plot the ΔA/min for the thrombin standards against their known concentrations to generate a standard curve.

-

Determine the thrombin activity in the experimental samples by interpolating their ΔA/min values on the standard curve.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a chromogenic enzyme assay using this compound.

Caption: Workflow for a chromogenic protease assay.

References

The Advent of Chromogenic Peptide Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of proteolytic enzymes is a cornerstone of biological research and drug development, playing a critical role in understanding everything from intricate signaling cascades to the development of novel therapeutic inhibitors. A significant technological leap in this field was the development of chromogenic peptide substrates. First introduced in the early 1970s, these synthetic molecules, particularly those derivatized with p-nitroaniline (pNA), have become indispensable tools for researchers.[1][2] They offer a straightforward and continuous method for monitoring enzyme activity by mimicking the natural substrates of proteases. The enzymatic cleavage of the peptide bond releases the pNA group, a chromophore that imparts a distinct yellow color, enabling direct and quantitative spectrophotometric measurement of enzyme kinetics.[1] This technical guide provides a comprehensive exploration of the discovery, development, core principles, and applications of chromogenic peptide substrates, with a focus on their practical use in experimental settings.

Historical Perspective and Core Principles

The application of chromogenic substrates in hemostasis research began in the early 1970s.[3] Initially, substrates like Benzoyl-Arginine-p-Nitroanilide (BAPNA) were used for serine proteases but lacked selectivity.[3] The subsequent synthesis of hundreds of pNA-derivatized peptides led to the identification of highly specific and reactive substrates for a multitude of enzymes.[3]

The fundamental principle behind chromogenic peptide substrates lies in a simple enzymatic reaction. A specific peptide sequence, recognized by a target protease, is chemically linked to a chromophore, most commonly p-nitroaniline (pNA). In its peptide-bound state, the pNA is colorless. However, upon enzymatic cleavage of the amide bond between the peptide and the pNA, the free pNA is released. This free pNA has a distinct yellow color that can be quantified by measuring the absorbance of light at a specific wavelength, typically 405 nm. The rate of color development is directly proportional to the enzymatic activity.

Applications in Research and Drug Development

Chromogenic peptide substrates have found wide-ranging applications across various scientific disciplines:

-

Coagulation and Fibrinolysis: These substrates are extensively used to study the enzymes of the coagulation cascade, such as thrombin and Factor Xa, and the fibrinolytic system, including plasmin and tissue plasminogen activator (tPA).[2][4][5] They are crucial for diagnosing clotting disorders, monitoring anticoagulant therapy, and screening for new anticoagulant drugs.[2]

-

Endotoxin Detection: Chromogenic substrates are integral to the Limulus Amebocyte Lysate (LAL) test, which is used to detect bacterial endotoxins.[2] The clotting enzyme in the LAL is a serine protease that cleaves a specific chromogenic substrate, providing a quantitative measure of endotoxin levels.[2]

-

Enzyme Characterization: Researchers use these substrates to determine the kinetic parameters of enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This information is vital for understanding enzyme function and for comparing the efficacy of different enzymes or the effects of inhibitors.

-

High-Throughput Screening (HTS): The simplicity and automation-friendliness of chromogenic assays make them ideal for HTS of potential drug candidates that inhibit or modulate protease activity.

Quantitative Data Presentation

The following tables summarize key quantitative data for some commonly used chromogenic peptide substrates.

Table 1: Chromogenic Substrates for Coagulation Enzymes

| Enzyme | Substrate | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin (Bovine) | S-2238 | H-D-Phe-Pip-Arg-pNA | 9 | 2.2 x 10⁻⁷ (mol/min/NIH-U) | - |

| Factor Xa (Bovine) | S-2765 | Z-D-Arg-Gly-Arg-pNA | 100 | 290 | 2.9 x 10⁶ |

| Factor Xa (Human) | S-2765 | Z-D-Arg-Gly-Arg-pNA | 300 | - | - |

| Plasmin (Human) | S-2251 | H-D-Val-Leu-Lys-pNA | 400 | - | 5.0 x 10⁵ |

| Kallikrein (Plasma) | S-2302 | H-D-Pro-Phe-Arg-pNA | - | - | - |

Data sourced from multiple product inserts and publications.[3][5][6]

Detailed Experimental Protocols

General Protocol for Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of a protease using a chromogenic substrate. Specific parameters such as buffer composition, substrate concentration, and incubation time should be optimized for each enzyme-substrate pair.

Materials:

-

Purified enzyme

-

Chromogenic peptide substrate (e.g., S-2238 for thrombin, S-2765 for Factor Xa)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a non-ionic detergent like Tween-20)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Stopping reagent (e.g., 20% acetic acid) for endpoint assays

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the optimal reaction temperature (typically 37°C).

-

Reconstitute the lyophilized chromogenic substrate with sterile water to a stock concentration as recommended by the manufacturer (e.g., 1-2 mmol/L).[3]

-

Dilute the purified enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup (96-well plate):

-

Add the assay buffer to each well.

-

Add the chromogenic substrate to each well to achieve the desired final concentration. It is often recommended to use a substrate concentration around the Km value.

-

To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Measurement:

-

Kinetic Assay: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.

-

Endpoint Assay: Incubate the reaction mixture at 37°C for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding a stopping reagent (e.g., 20% acetic acid).[2] Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For endpoint assays, subtract the absorbance of a blank (no enzyme) from the absorbance of the samples.

-

The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length.

-

Specific Protocol: Factor Xa Activity Assay using S-2765

This protocol describes the determination of Factor Xa activity, which involves the activation of Factor X to Factor Xa.

Measurement Principle: In the first stage, Factor X is activated to Factor Xa by Russell's Viper Venom (RVV) in the presence of calcium ions. In the second stage, the generated Factor Xa hydrolyzes the chromogenic substrate S-2765, releasing pNA. The rate of pNA formation is proportional to the Factor Xa activity.[2][3]

Reagents:

-

S-2765: Reconstitute with sterile water.[2]

-

Russell's Viper Venom (RVV): Prepare a solution at a concentration of 0.087 mg/mL.[2]

-

CaCl₂: 0.1 mol/L solution.[2]

-

Tris-EDTA Buffer: Dilute a stock solution 1:10 with distilled water.[2]

-

RVV + CaCl₂ mixture: Mix equal volumes of RVV and CaCl₂ solutions before use. This mixture is stable for 48 hours at 2-8°C.[2]

-

Sample: Citrated plasma, collected by mixing 9 volumes of blood with 1 volume of 0.1 mol/L sodium citrate and centrifuging at 2000 x g for 20 minutes.[2][3]

Procedure (Initial Rate Method):

-

Pre-warm a microplate reader to 37°C.

-

In a microplate, add the sample (e.g., diluted plasma).

-

Add the reconstituted S-2765 substrate.

-

Initiate the reaction by adding the RVV + CaCl₂ mixture.

-

Immediately transfer the plate to the microplate reader and measure the change in absorbance at 405 nm per minute (ΔA/min).[2]

-

A standard curve can be generated using dilutions of a normal plasma pool to determine the Factor X activity in unknown samples.[2]

Synthesis of p-Nitroanilide Peptide Substrates

The synthesis of p-nitroanilide peptide substrates is typically achieved through solid-phase peptide synthesis (SPPS) followed by the coupling of p-nitroaniline to the C-terminus of the peptide. A common method involves the use of an aryl hydrazine resin.

Detailed Synthesis Protocol:

-

Resin Preparation: Start with a hydrazinobenzoyl resin.[1]

-

Peptide Assembly: Synthesize the desired peptide sequence on the resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[1]

-

Activation: Once peptide assembly is complete, wash the resin with an anhydrous solvent (e.g., dichloromethane). Suspend the resin in a solution containing N-bromosuccinimide (NBS) (2 equivalents) and anhydrous pyridine for approximately 10 minutes at room temperature to form a reactive acyl diazene intermediate.[1]

-

Coupling with pNA: Wash the activated resin to remove excess reagents. Add a solution of p-nitroaniline to the resin and allow the coupling reaction to proceed.

-

Cleavage and Deprotection: Wash the resin thoroughly. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide-pNA from the resin and remove all protecting groups.[1]

-

Purification: Precipitate the crude product in cold ether, centrifuge, and collect the solid. Purify the peptide-pNA using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Conclusion

The discovery and development of chromogenic peptide substrates, particularly the p-nitroanilide derivatives, have revolutionized the study of proteolytic enzymes. They provide a simple, robust, and quantitative method for assessing enzymatic activity. From their initial discovery to the sophisticated synthetic methods developed to produce them, these chromogenic reporters have become a cornerstone of enzymology, clinical diagnostics, and high-throughput screening for drug discovery. Their continued and widespread use underscores the power of elegant chemical tools to unravel complex biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. diapharma.com [diapharma.com]

- 4. Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. endotell.ch [endotell.ch]

The Role of N-(p-Tosyl)-GPR-pNA Acetate in Coagulation Cascade Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide acetate, a key chromogenic substrate in the study of the coagulation cascade. This document details its mechanism of action, provides quantitative data on its enzymatic interactions, outlines detailed experimental protocols for its use, and illustrates its central role in coagulation research and anticoagulant drug development through signaling pathway and workflow diagrams.

Introduction: The Significance of Thrombin and its Measurement

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. Central to this cascade is the serine protease thrombin (Factor IIa), which plays a multifaceted role in hemostasis. Thrombin's primary function is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the structural basis of a blood clot.[1][2][3] Furthermore, thrombin amplifies its own generation by activating upstream coagulation factors, including Factors V, VIII, and XI, and also activates platelets, further promoting clot formation.[1][3]

Given its pivotal role, the accurate measurement of thrombin activity is crucial for diagnosing coagulation disorders, monitoring anticoagulant therapy, and for the discovery and development of novel antithrombotic drugs.[4][5][6] N-(p-Tosyl)-GPR-pNA acetate, also known as Chromozym-TH, is a synthetic chromogenic substrate designed to mimic the natural cleavage site of thrombin in fibrinogen, providing a sensitive and specific tool for quantifying thrombin's enzymatic activity.[7][8][9]

This compound: Mechanism of Action

This compound is a small peptide composed of Glycine, Proline, and Arginine, with a tosyl group protecting the N-terminus and a p-nitroanilide (pNA) group linked to the C-terminal arginine. Thrombin selectively recognizes and cleaves the peptide bond between Arginine and p-nitroanilide. This enzymatic cleavage releases the pNA molecule, which is a chromophore. In solution, free pNA has a distinct yellow color and exhibits a maximum absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance at 405 nm over time, is directly proportional to the enzymatic activity of thrombin in the sample.[10]

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. scribd.com [scribd.com]

- 3. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 4. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An evaluation of chromogenic substrates in the control of oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of anticoagulant therapy with a chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A versatile assay method of antithrombin III using thrombin and Tos-Gly-Pro-Arg-Pna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols for N-(p-Tosyl)-GPR-pNA Acetate Thrombin Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin (Factor IIa) is a serine protease that plays a central role in the physiological process of hemostasis and thrombosis.[1][2] It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1][2] The N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide (pNA) acetate is a chromogenic substrate used for the determination of thrombin activity in various samples, including plasma, serum, and cell cultures.[3][4] This assay is a valuable tool for assessing coagulation, screening for thrombin inhibitors, and studying the enzymatic activity of thrombin.

The principle of the assay is based on the enzymatic cleavage of the colorless substrate, N-(p-Tosyl)-GPR-pNA, by thrombin. This reaction releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity in the sample and can be quantitatively measured by monitoring the change in absorbance at 405 nm.[3]

Principle of the Assay

The enzymatic reaction at the core of this assay is as follows:

N-(p-Tosyl)-Gly-Pro-Arg-pNA (colorless) ---(Thrombin)---> N-(p-Tosyl)-Gly-Pro-Arg + p-nitroaniline (yellow)

The amount of p-nitroaniline released is quantified by spectrophotometry at a wavelength of 405 nm.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the N-(p-Tosyl)-GPR-pNA acetate thrombin assay.

| Parameter | Value | Species | Reference(s) |

| Michaelis Constant (Km) | 4.18 ± 0.22 µM | Human α-thrombin | [5] |

| 3.61 ± 0.15 µM | Bovine α-thrombin | [5] | |

| 14.3 ± 2.4 µM | Human γ-thrombin | [5] | |

| 14.4 ± 2.2 µM | Bovine β-thrombin | [5] | |

| Catalytic Rate Constant (kcat) | 127 ± 8 s-1 | Human α-thrombin | [5] |

| 100 ± 1 s-1 | Bovine α-thrombin | [5] | |

| 160 ± 9 s-1 | Human γ-thrombin | [5] | |

| 124 ± 6 s-1 | Bovine β-thrombin | [5] | |

| Optimal Wavelength (λmax) | 405 nm | p-nitroaniline | [3] |

Representative Thrombin Standard Curve

This table presents example data for a typical thrombin standard curve. A new standard curve should be generated for each assay.

| Thrombin Concentration (mU/mL) | Absorbance at 405 nm (ΔOD/min) |

| 0 | 0.005 |

| 50 | 0.045 |

| 100 | 0.085 |

| 150 | 0.125 |

| 200 | 0.165 |

| 250 | 0.205 |

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Human or Bovine Thrombin standard (e.g., WHO International Standard for Thrombin)[6]

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 100 mM) and a stabilizing agent like polyethylene glycol (PEG) 6000 (e.g., 1 mg/mL) to prevent thrombin adsorption.[5]

-

Calcium Chloride (CaCl₂) solution (e.g., 25 mM)

-

Stop Solution (e.g., 20% Acetic Acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Pipettes and tips

-

Sample (e.g., platelet-poor plasma, purified enzyme)

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 100 mM NaCl, and 1 mg/mL PEG 6000. Adjust the pH to 7.4.

-

Thrombin Standard Stock Solution: Reconstitute the lyophilized thrombin standard with the assay buffer to a known concentration (e.g., 1 IU/mL). Aliquot and store at -20°C or as recommended by the supplier.

-

Thrombin Working Standards: Prepare a dilution series of the thrombin stock solution in assay buffer to generate a standard curve (e.g., 0-250 mU/mL).

-

Substrate Solution: Dissolve the this compound in the assay buffer to a final concentration of 0.4 mM.[7] This concentration is near the Km value for thrombin and helps to ensure assay specificity.[7] Prepare this solution fresh before each use.

-

Sample Preparation: If using plasma, it should be platelet-poor. Centrifuge whole blood collected in citrate tubes and carefully collect the supernatant. Samples may need to be diluted in the assay buffer.

Assay Procedure

-

Plate Setup: Add 20 µL of each thrombin standard and sample to separate wells of a 96-well microplate. Include a blank control containing 20 µL of assay buffer.

-

Initiation of Reaction: To each well, add 160 µL of the pre-warmed (37°C) substrate solution.

-

Incubation: Incubate the plate at 37°C.

-

Absorbance Reading: Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then add 20 µL of stop solution before reading the final absorbance.[8]

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.

-

Subtract the rate of the blank from the rates of the standards and samples.

-

Plot the ΔOD/min for the thrombin standards against their corresponding concentrations to generate a standard curve.

-

Determine the thrombin concentration in the samples by interpolating their ΔOD/min values on the standard curve.

-

Visualizations

Thrombin Signaling Pathway

Caption: Thrombin activates Protease-Activated Receptors (PARs), initiating intracellular signaling cascades.

Experimental Workflow

Caption: Workflow for the this compound thrombin assay.

References

- 1. Thrombin - Wikipedia [en.wikipedia.org]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nibsc.org [nibsc.org]

- 7. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standard measurement of clot-bound thrombin by using a chromogenic substrate for thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Factor Xa Inhibitors Using a Chromogenic Substrate Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade.[1] It is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin, the final enzyme in the cascade responsible for fibrin clot formation.[2][3] Due to its central role, FXa has become a prime therapeutic target for the development of anticoagulants used in the prevention and treatment of thromboembolic disorders.[1][2] This application note provides a detailed protocol for a robust and reliable in vitro assay to screen for and characterize inhibitors of Factor Xa using a chromogenic substrate. The assay is suitable for high-throughput screening (HTS) applications.

The principle of this assay is based on the enzymatic activity of Factor Xa. In the presence of a specific chromogenic substrate, Factor Xa cleaves a colorless substrate to release a yellow-colored product, p-nitroaniline (pNA).[4][5] The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the activity of Factor Xa.[4][6] When a Factor Xa inhibitor is present, it binds to Factor Xa, reducing its enzymatic activity and thus decreasing the rate of pNA release.[5] The degree of inhibition can be quantified by measuring the reduction in absorbance, allowing for the determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a stable fibrin clot. Factor Xa is a key component of this cascade.

Caption: Role of Factor Xa in the Coagulation Cascade.

Experimental Protocols

This protocol is designed for a 96-well microplate format but can be adapted for 384-well plates.

Materials and Reagents

-

Factor Xa Chromogenic Substrate (e.g., S-2222)[7]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, 175 mM NaCl, 0.1% PEG 6000)[8]

-

Test compounds (potential inhibitors)

-

Known Factor Xa inhibitor (e.g., Rivaroxaban) for positive control[4][6]

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Microplate reader capable of measuring absorbance at 405 nm[4][5]

Assay Procedure

-

Reagent Preparation:

-

Prepare Assay Buffer and store at 4°C.

-

Reconstitute purified Human Factor Xa in Assay Buffer to a stock concentration. Further dilute to the desired working concentration (e.g., 0.125 ng/µl) immediately before use. Keep on ice.[6]

-

Reconstitute the chromogenic substrate in sterile water to a stock concentration. Dilute to the final working concentration in Assay Buffer just before use.

-

Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions. Prepare serial dilutions of the compounds at 10-fold the final desired concentration in Assay Buffer containing a constant final percentage of DMSO.

-

-

Assay Plate Setup:

-

Add 10 µL of the serially diluted test compounds or positive control to the appropriate wells of the 96-well plate.

-

For the "No Inhibitor" (100% activity) control wells, add 10 µL of Assay Buffer with the same final DMSO concentration as the compound wells.

-

For the "Blank" (no enzyme) control wells, add 10 µL of Assay Buffer with DMSO.

-

-

Enzyme Addition and Incubation:

-

Add 40 µL of the diluted Factor Xa solution to all wells except the "Blank" wells. To the "Blank" wells, add 40 µL of Assay Buffer.

-

Mix gently by tapping the plate or using a plate shaker.

-

Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitors to interact with the enzyme.[4][6]

-

-

Substrate Addition and Kinetic Measurement:

-

Initiate the reaction by adding 50 µL of the diluted chromogenic substrate to all wells.[6]

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well:

-

For each well, plot absorbance at 405 nm versus time.

-

The initial reaction rate (V) is the slope of the linear portion of this curve (mOD/min).

-

-

Calculate the percent inhibition:

-

Percent Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100

-

-

Determine the IC50 value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.

-

Experimental Workflow

The following diagram illustrates the key steps in the Factor Xa chromogenic assay.

Caption: Experimental Workflow for the Factor Xa Inhibition Assay.

Data Presentation

The potency of various known Factor Xa inhibitors can be determined using this assay. The results are typically summarized in a table for easy comparison.

| Compound | IC50 (nM) | Assay Conditions |

| Rivaroxaban | 0.7 ± 0.1 | 0.5 nM FXa, 200 µM Substrate |

| Apixaban | 2.1 ± 0.3 | 0.5 nM FXa, 200 µM Substrate |

| Edoxaban | 0.6 ± 0.08 | 0.5 nM FXa, 200 µM Substrate |

| Betrixaban | 1.5 ± 0.2 | 0.5 nM FXa, 200 µM Substrate |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

Conclusion

The chromogenic Factor Xa inhibition assay is a simple, robust, and reproducible method for identifying and characterizing inhibitors of this key coagulation enzyme. Its compatibility with high-throughput formats makes it an invaluable tool in the early stages of drug discovery for novel anticoagulants. Careful optimization of assay parameters, such as enzyme and substrate concentrations, is crucial for obtaining accurate and reliable data.

References

- 1. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factor X - Wikipedia [en.wikipedia.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. aniara.com [aniara.com]

Application Notes and Protocols: Preparation and Use of N-(p-Tosyl)-GPR-pNA Acetate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Tosyl)-GPR-pNA acetate, also known as Chromozym TH, is a chromogenic substrate for serine proteases, most notably thrombin.[1][2][3][4] The substrate consists of a short peptide sequence, Glycyl-L-prolyl-L-arginine, linked to a p-nitroanilide (pNA) group. Enzymatic cleavage of the peptide bond C-terminal to the arginine residue by enzymes such as thrombin releases the pNA chromophore.[2][5] The liberated pNA produces a yellow color that can be quantitatively measured by monitoring the absorbance at 405 nm.[2][5] This allows for a simple and continuous spectrophotometric assay of enzyme activity, making it a valuable tool in drug discovery and biochemical research for screening inhibitors and studying enzyme kinetics.

This document provides detailed protocols for the preparation of stock and working solutions of this compound and outlines a general procedure for its use in enzymatic assays.

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound solutions.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 662.72 g/mol | [1][3][6] |

| Maximum Absorbance (λmax) of pNA | 405 nm | [2][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | 20 mg/mL (~30 mM) | [7] |

| Dimethylformamide (DMF) | 20 mg/mL (~30 mM) | [5] |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL (~4.5 mM) | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL (~4.5 mM) | [5] |

Table 3: Recommended Concentrations for Stock and Working Solutions

| Solution Type | Typical Concentration | Recommended Solvent |

| Stock Solution | 10 mM | Ethanol or DMSO |

| Working Solution | 150 µM - 1 mM | Assay Buffer |

Experimental Protocols

Materials

-

This compound powder

-

Ethanol (anhydrous) or Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 7.8-8.0)[8]

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Preparation of 10 mM Stock Solution

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 662.72 g/mol x 1000 mg/g = 6.63 mg

-

Weigh the powder: Carefully weigh out 6.63 mg of this compound powder and transfer it to a microcentrifuge tube.

-

Dissolve the powder: Add 1 mL of anhydrous ethanol or DMSO to the microcentrifuge tube. Some gentle heating may be necessary to fully dissolve the compound in ethanol.[7]

-

Vortex: Vortex the solution until the powder is completely dissolved.

-

Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The peptide is reported to be stable for over a year when stored as a frozen solution at pH 4.[7]

Preparation of Working Solutions

The final concentration of the working solution will depend on the specific enzyme and assay conditions, particularly the Michaelis constant (Km) of the enzyme for the substrate. A common starting point is a concentration close to or slightly above the Km. For thrombin, working concentrations in the range of 150 µM to 1 mM have been reported.[9][10]

Example: Preparation of a 1 mM Working Solution

-

Dilution: To prepare 1 mL of a 1 mM working solution from a 10 mM stock solution, perform a 1:10 dilution.

-

Procedure: Add 100 µL of the 10 mM stock solution to 900 µL of the desired assay buffer.

-

Mix: Gently vortex the solution to ensure it is homogenous.

-

Use: The working solution should be prepared fresh on the day of the experiment.

Signaling Pathway and Experimental Workflow

The enzymatic reaction involves the hydrolysis of the amide bond in N-(p-Tosyl)-GPR-pNA by a serine protease, such as thrombin. This releases the p-nitroanilide (pNA) molecule, which results in a measurable color change.

Caption: Workflow for preparing and using N-(p-Tosyl)-GPR-pNA.

The diagram above illustrates the experimental workflow from solution preparation to data analysis, alongside the core enzymatic reaction where the colorless substrate is cleaved by thrombin to produce a yellow product, p-nitroanilide. The rate of product formation is directly proportional to the enzyme's activity under the specified conditions.

References

- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [myskinrecipes.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of N-(p-Tosyl)-GPR-pNA Acetate for Kinetic Studies

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide acetate salt (Tos-GPR-pNA) is a widely utilized chromogenic substrate for the kinetic analysis of serine proteases, particularly thrombin and trypsin. The enzymatic cleavage of the amide bond following the arginine residue releases p-nitroaniline (pNA), a yellow chromophore with a maximum absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for a continuous and sensitive spectrophotometric assay. This application note provides a comprehensive guide to determining the optimal concentration of Tos-GPR-pNA for kinetic studies, including detailed experimental protocols and a summary of known kinetic parameters.

The determination of the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is crucial for establishing the optimal substrate concentration for any given enzyme. For routine enzyme activity assays, a substrate concentration of 5-10 times the Kₘ is generally recommended to ensure the reaction rate is near Vₘₐₓ and independent of substrate concentration. Conversely, for the screening of competitive inhibitors, a substrate concentration at or below the Kₘ is ideal to ensure sensitivity to inhibition.

Quantitative Data: Kinetic Parameters

The following table summarizes the reported kinetic constants for the hydrolysis of N-(p-Tosyl)-GPR-pNA acetate by human and bovine thrombin. These values are essential for designing kinetic experiments and for selecting an appropriate substrate concentration range.

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |

| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 | --INVALID-LINK-- |

| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 27.7 | --INVALID-LINK-- |

| Human γ-Thrombin | 14.3 ± 2.4 | 160 ± 9 | 11.2 | --INVALID-LINK-- |

| Bovine β-Thrombin | 14.4 ± 2.2 | 124 ± 6 | 8.6 | --INVALID-LINK-- |

Note: Kinetic parameters for trypsin with this compound are not as readily available in the literature. Therefore, experimental determination of Kₘ is highly recommended when working with trypsin or other serine proteases.

Experimental Protocols

This section provides a detailed methodology for determining the optimal concentration of this compound for a given serine protease. The protocol is divided into two main parts: determination of the Michaelis-Menten constant (Kₘ) and a general protocol for enzyme activity assays.

Materials and Reagents

-

This compound (CAS 86890-95-1)

-

Enzyme of interest (e.g., thrombin, trypsin) of known concentration

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates (UV-transparent recommended)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Protocol for Determination of Kₘ and Vₘₐₓ

This protocol outlines the steps to determine the Michaelis-Menten constants for your specific enzyme and experimental conditions.

-

Preparation of Reagents:

-